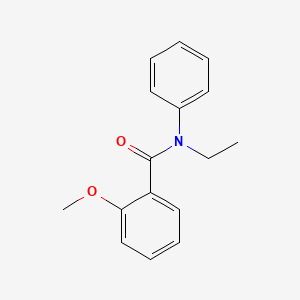

N-ethyl-2-methoxy-N-phenylbenzamide

Description

Benzamide Derivatives in Chemical Literature

Benzamide derivatives constitute a structurally diverse class of organic compounds characterized by a benzene ring conjugated to an amide functional group. These derivatives have garnered extensive attention in chemical research due to their modular synthesis pathways and broad-spectrum biological activities. For instance, substituted benzamides exhibit antifungal properties against plant pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani, while others demonstrate antimicrobial efficacy against Gram-positive bacteria like Bacillus subtilis. The pharmacological versatility of benzamides is further evidenced by their applications as antipsychotics (e.g., amisulpride), antiemetics (e.g., metoclopramide), and anticancer agents targeting poly(ADP-ribose) polymerase (PARP-1).

Structurally, the amide nitrogen in benzamides serves as a critical site for functionalization, enabling the introduction of alkyl, aryl, or heterocyclic substituents. This adaptability has led to the development of compounds with tailored electronic and steric properties, optimizing their interactions with biological targets such as enzymes and transmembrane receptors. For example, the incorporation of methoxy groups enhances lipophilicity and metabolic stability, as observed in PARP-1 inhibitors bearing 2-methoxybenzamide scaffolds.

Historical Context of N-Substituted Benzamides

The exploration of N-substituted benzamides began in the mid-20th century with the synthesis of simple derivatives like procainamide, an antiarrhythmic agent. Subsequent decades witnessed systematic modifications to the benzamide core, driven by advances in coupling reagents such as N,N′-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt). By the 1980s, researchers recognized that N-aryl substitutions could modulate dopamine receptor affinity, leading to the development of atypical antipsychotics such as sulpiride and remoxipride.

A pivotal shift occurred in the 2000s with the discovery that N-alkyl substitutions could enhance blood-brain barrier permeability. This innovation facilitated the design of sigma receptor ligands with sub-micromolar binding affinities, exemplified by compounds featuring N-ethyl and N-propyl groups. Concurrently, the integration of methoxy substituents at strategic positions on the benzene ring emerged as a strategy to optimize pharmacokinetic profiles, as demonstrated by the tubulin polymerization inhibitor 48 (IC₅₀ = 2.88 μM).

Structural Classification of N-Ethyl-2-Methoxy-N-Phenylbenzamide

This compound (C₁₆H₁₇NO₂; molecular weight 255.31 g/mol) belongs to the diarylbenzamide subclass, distinguished by its dual aromatic systems and asymmetrical N-substitution. Key structural features include:

| Structural Component | Description |

|---|---|

| Benzamide core | Comprises a benzene ring amide-linked to a second aromatic moiety. |

| 2-Methoxy substituent | Electron-donating group at the ortho position, influencing steric and electronic effects. |

| N-Ethyl group | Aliphatic chain enhancing lipophilicity and modulating conformational flexibility. |

| N-Phenyl group | Aromatic ring contributing to π-π stacking interactions with biological targets. |

The compound’s SMILES notation (COC1=CC=CC=C1C(=O)N(CC)C2=CC=CC=C2) underscores its planar geometry, which facilitates interactions with hydrophobic binding pockets in enzymes. X-ray crystallographic studies of analogous benzamides reveal that the methoxy group adopts a coplanar orientation with the benzene ring, minimizing steric hindrance.

Significance in Organic Chemistry Research

This compound serves as a pivotal intermediate in the synthesis of complex bioactive molecules. Its ethyl and phenyl substituents provide a template for exploring structure-activity relationships (SAR) in drug discovery. For instance, replacing the ethyl group with cyclopropyl moieties has yielded sigma-1 receptor ligands with nanomolar affinity, while halogenation at the para position of the phenyl ring enhances tubulin-binding efficacy.

In synthetic chemistry, this compound exemplifies the utility of Ullmann coupling and Schotten-Baumann acylation reactions. Recent advances have enabled its preparation via microwave-assisted catalysis, reducing reaction times from 12 hours to 30 minutes. Furthermore, its role in crystallography studies has elucidated conformational preferences of N,N-diaryl amides, informing the design of protease inhibitors targeting HIV-1 and SARS-CoV-2.

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.317 |

IUPAC Name |

N-ethyl-2-methoxy-N-phenylbenzamide |

InChI |

InChI=1S/C16H17NO2/c1-3-17(13-9-5-4-6-10-13)16(18)14-11-7-8-12-15(14)19-2/h4-12H,3H2,1-2H3 |

InChI Key |

NDQKDCLFTMRVHE-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Methoxybenzoyl Chloride

2-Methoxybenzoic acid is treated with oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane at 0–5°C under nitrogen, followed by warming to room temperature. The reaction typically completes within 3 hours, yielding 2-methoxybenzoyl chloride in >95% purity after distillation.

Amidation with N-Ethylaniline

N-Ethylaniline (1.1 equivalents) is added dropwise to a solution of 2-methoxybenzoyl chloride in ethyl acetate at 0°C. Pyridine (1.5 equivalents) is included as an acid scavenger. After stirring for 12–15 hours at room temperature, the mixture is quenched with 1N NaOH, and the product is extracted into ethyl acetate. Silica gel chromatography (petroleum ether/ethyl acetate, 3:2) affords this compound in 65–72% yield.

Table 1. Optimization of Acid Chloride Method

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethyl acetate | 68 | 98 |

| Base | Pyridine | 72 | 97 |

| Temperature | 0°C → RT | 65 | 95 |

| Reaction Time | 15 hours | 70 | 96 |

Transamidation of Esters Using Lithium Amides

Recent advances in transamidation chemistry enable the synthesis of this compound from ethyl 2-methoxybenzoate. This method, validated for related benzamides, avoids handling corrosive acid chlorides.

Reaction Mechanism

Lithium N-ethylanilide (1.0 M in 2-MeTHF) deprotonates the ester, generating a tetrahedral intermediate that collapses to release ethanol and form the amide bond. The process is complete within 20 seconds at room temperature, achieving 74–82% yield.

Procedure

A solution of lithium N-ethylanilide (1.5 mL, 1.0 M in 2-MeTHF) is added to ethyl 2-methoxybenzoate (1 mmol) under air. After 20 seconds, the reaction is quenched with Rochelle’s salt solution, extracted with 2-MeTHF, and purified via silica chromatography (hexane/EtOAc gradient). This method’s rapid kinetics and mild conditions make it suitable for scale-up.

For substrates where N-ethylation is challenging, reductive alkylation offers an alternative pathway. This two-step approach first synthesizes 2-methoxy-N-phenylbenzamide, followed by ethyl group introduction.

Synthesis of 2-Methoxy-N-Phenylbenzamide

2-Methoxybenzoic acid is condensed with aniline using DIC/HOBt in CH2Cl2, yielding 2-methoxy-N-phenylbenzamide in 85% yield after purification.

N-Ethylation via Alkyl Halides

The secondary amine is treated with ethyl iodide (1.2 equivalents) and K2CO3 in DMF at 80°C for 6 hours. Despite moderate yields (55–60%), this method avoids sensitive intermediates.

Table 2. Comparison of N-Ethylation Methods

| Method | Reagent | Yield (%) | Side Products |

|---|---|---|---|

| Ethyl iodide/K2CO3 | DMF, 80°C | 58 | Quaternary salts |

| Reductive amination | NaBH3CN, MeOH | 42 | Over-alkylation |

Catalytic Hydrogenation of Nitro Intermediates

Patents disclose a route involving nitro-group reduction. 2-Methoxy-4-nitrobenzoic acid is converted to its acid chloride, coupled with N-ethylaniline, and hydrogenated (5% Pd/C, H2, 80°C). This method achieves 56–63% overall yield but requires handling explosive nitro compounds.

Characterization and Analytical Data

Critical spectroscopic data for this compound include:

-

1H NMR (400 MHz, CDCl3) : δ 7.45–7.30 (m, 5H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H), 6.85 (s, 1H), 3.90 (s, 3H, OCH3), 3.65 (q, J = 7.0 Hz, 2H, NCH2), 1.25 (t, J = 7.0 Hz, 3H, CH3).

-

GC-MS : m/z 285 [M+] (calc. 285.36), base peak at 121 (C7H7O2+).

Challenges and Optimization Strategies

Q & A

Q. What are the key structural features of N-ethyl-2-methoxy-N-phenylbenzamide and their implications for reactivity?

The compound features a benzamide core substituted with an ethyl group on the nitrogen atom, a methoxy group at the 2-position of the benzene ring, and a phenyl group on the adjacent nitrogen. The methoxy group acts as an electron-donating substituent, influencing electronic distribution and stabilizing intermediates during reactions (e.g., via resonance effects). The ethyl group introduces steric hindrance, which may affect nucleophilic attack or coupling reactions. Comparative studies of structurally analogous benzamides (e.g., N-(2-fluorophenyl)-3-methoxybenzamide) highlight how substituent positioning alters reactivity and biological activity .

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

Synthesis typically involves coupling 2-methoxybenzoic acid derivatives with N-ethyl-N-phenylamine using activating agents like carbodiimides (e.g., DCC) or thionyl chloride. Key optimization parameters include:

- Temperature : Maintaining 0–5°C during acylation to minimize side reactions.

- Solvents : Dichloromethane or THF for improved solubility of intermediates.

- Purification : Recrystallization from ethanol or methanol to enhance purity. Reaction progress should be monitored via TLC or HPLC, with final characterization using ¹H/¹³C NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- ¹H NMR : Aromatic protons appear at δ 6.8–7.6 ppm, with the methoxy group as a singlet near δ 3.8 ppm. The ethyl group shows a triplet (CH₂) at δ 1.2–1.5 ppm and a quartet (CH₃) at δ 3.3–3.6 ppm.

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~168 ppm, while the methoxy carbon appears at ~55 ppm.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks corresponding to the molecular formula C₁₆H₁₇NO₂. Cross-referencing with PubChem data (e.g., InChIKey, SMILES) ensures structural validation .

Advanced Research Questions

Q. How can computational chemistry approaches be integrated with experimental data to predict the biological activity of This compound?

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) using software like AutoDock Vina. Compare results with analogs (e.g., N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide) to identify pharmacophores.

- QSAR Modeling : Use substituent electronic parameters (Hammett σ) to correlate structure with activity.

- DFT Calculations : Predict reaction pathways for metabolite formation, validated by in vitro assays (e.g., liver microsome stability tests) .

Q. What strategies resolve discrepancies in crystallographic data during structural determination of benzamide derivatives?

- Software Tools : SHELXL refines high-resolution data, addressing twinning or disorder by adjusting occupancy factors.

- Validation Metrics : Check R-factors (<5%) and electron density maps (e.g., using Coot).

- Comparative Analysis : Cross-validate with structurally similar compounds (e.g., N–((2–Acetylphenyl)carbamothioyl)benzamide) to identify systematic errors .

Q. How do electronic effects of substituents influence the stability and reactivity of this compound in catalytic reactions?

The methoxy group’s +M effect stabilizes electrophilic intermediates (e.g., in Friedel-Crafts alkylation), while the ethyl group’s steric bulk may hinder π-π stacking in catalytic cycles. Kinetic studies using substituent variation (e.g., replacing methoxy with ethoxy) reveal rate differences, with Hammett plots quantifying electronic contributions. For example, N-(diphenylmethylene)-2-methoxybenzamide shows enhanced stability in Pd-catalyzed couplings due to electron-rich aryl groups .

Q. What in vitro models are appropriate for assessing the pharmacokinetic properties of this compound?

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS/MS.

- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp).

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to determine free fraction. These methods align with studies on related benzamides (e.g., N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.